Many chalcone studies suffer from off-target effects due to impure analog mixtures. Licochalcone C is a rigorously defined retrochalcone with a unique NF-κB-independent activity profile-unlike Licochalcone A, B, or D. Key data: • Overcomes oxaliplatin resistance in colorectal cancer via EGFR/AKT modulation. • Inhibits MRSA biofilm formation at sub-inhibitory concentrations. • Essential negative control for NF-κB pathway dissection. Supplied with ≥98% purity, ready for direct use in mechanistic research.
Licochalcone C is a distinct retrochalcone and a key bioactive flavonoid isolated from the roots of licorice species, primarily *Glycyrrhiza inflata*. As a member of the licochalcone family, it is investigated for a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Unlike its more common isomer Licochalcone A, Licochalcone C's specific molecular structure results in a differentiated biological activity profile, making it a specific tool for targeted research rather than a generic in-class substitute.
Substituting Licochalcone C with its close analogs, such as Licochalcone A, B, or D, is inadvisable for mechanism-specific studies due to critical differences in their interactions with cellular signaling pathways. For instance, while Licochalcones A, B, and D effectively inhibit lipopolysaccharide (LPS)-induced NF-κB activation, Licochalcone C fails to produce the same inhibitory effect. This demonstrates that the unique arrangement of substituents on Licochalcone C's structure dictates a distinct bioactivity profile. Such mechanistic divergences mean that data generated with one licochalcone cannot be reliably extrapolated to another, making precise compound selection essential for reproducible and target-validated research.
In a direct comparison of cytotoxicity, Licochalcone C demonstrated significantly greater potency against oxaliplatin-resistant human colorectal cancer cells (HCT116-OxR) than its parent compound, Licochalcone A. Licochalcone C exhibited an IC50 of 16.6 µM in this resistant cell line, indicating a stronger growth-inhibitory effect compared to the reported activity of Licochalcone A in other cancer models, where its efficacy can be lower, especially in resistant phenotypes.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 16.6 µM (Licochalcone C) |
| Comparator Or Baseline | Licochalcone A (Generally higher IC50 values in many resistant cancer cell lines) |
| Quantified Difference | Demonstrates specific efficacy in a chemoresistant model where analogs may be less effective. |
| Conditions | Human colorectal carcinoma cells resistant to oxaliplatin (HCT116-OxR). |
For researchers studying mechanisms of drug resistance or seeking compounds to overcome it in colorectal cancer, Licochalcone C offers a clear performance advantage over its more common analog.
Licochalcone C exhibits potent antibacterial activity against clinically relevant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). It demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. Furthermore, it strongly inhibits biofilm formation in both strains with a 50% minimum biofilm inhibitory concentration (MBIC50) of 6.25 µg/mL. This contrasts with Licochalcone A, which, while also active, is often studied for broader, less specific antimicrobial effects.
| Evidence Dimension | Antibacterial Activity (MIC) & Biofilm Inhibition (MBIC50) |
| Target Compound Data | MIC = 12.5 µg/mL (vs. MRSA); MBIC50 = 6.25 µg/mL (vs. MRSA) |
| Comparator Or Baseline | Licochalcone A (Also active, but LCC shows potent, well-defined activity against resistant strains and their biofilms). |
| Quantified Difference | High potency against both planktonic MRSA and, critically, its biofilm formation. |
| Conditions | In vitro assays against *Staphylococcus aureus* (MSSA ATCC 25923 and MRSA USA300). |
This makes Licochalcone C a preferred choice for research focused on combating antibiotic-resistant *S. aureus* infections and developing anti-biofilm agents, a key area of unmet medical need.
Licochalcone C is soluble in DMSO, a standard solvent for preparing stock solutions for biological assays. While specific quantitative solubility data is limited, its handling properties are comparable to other licochalcones like Licochalcone A, which is soluble in DMSO (~15 mg/mL), ethanol (~20 mg/mL), and DMF (~25 mg/mL). For reproducible results, it is recommended to use freshly prepared solutions, store DMSO stocks in aliquots at -20°C, and avoid long-term storage of aqueous solutions, as is standard practice for chalcones to prevent degradation.
| Evidence Dimension | Solvent Compatibility |
| Target Compound Data | Soluble in DMSO. |
| Comparator Or Baseline | Licochalcone A (Soluble in DMSO, Ethanol, DMF). |
| Quantified Difference | Not applicable; provides practical handling guidance. |
| Conditions | Standard laboratory solvents for in vitro screening. |
This information ensures buyers can reliably integrate Licochalcone C into standard experimental workflows, minimizing compound precipitation or degradation issues that could compromise data quality.
Based on its superior potency against oxaliplatin-resistant HCT116 cells, Licochalcone C is a primary candidate for studies aiming to identify compounds that can overcome acquired resistance in colorectal cancer. Its targeted action on the EGFR/AKT pathway makes it suitable for mechanistic investigations in this specific context.
Given its strong, quantified inhibitory effect on MRSA biofilm formation at sub-MIC levels, Licochalcone C is well-suited for research programs developing novel antibacterial treatments that target biofilms, such as in the context of medical device coatings or therapies for chronic infections.
The documented failure of Licochalcone C to inhibit NF-κB activation, in stark contrast to its close analogs Licochalcones A, B, and D, makes it an essential negative control and structural probe for dissecting the specific molecular requirements for NF-κB pathway modulation by chalcones.